
3,5-Bis(trifluoromethyl)benzyl alcohol
Übersicht
Beschreibung
3,5-Bis(trifluoromethyl)benzyl alcohol is a chemical compound that is part of a broader class of trifluoromethylated aromatic compounds. These compounds are of significant interest due to their utility in various chemical reactions and their role as intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
Synthesis Analysis
The synthesis of derivatives of 3,5-bis(trifluoromethyl)benzyl alcohol can be achieved through various methods. For instance, the synthesis of 3,5-bis(trifluoromethyl)phenyl sulfones, which are related to the alcohol, involves the preparation from commercially available thiophenol through alkylation and oxidation steps . Additionally, benzylic triflates, which are also related to the alcohol, can be prepared in-situ from benzyl alcohol and its derivatives using trifluoromethanesulfonic anhydride . Furthermore, an efficient synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol, a chiral intermediate closely related to the benzyl alcohol, has been developed using asymmetric reduction catalyzed by Leifsonia xyli CCTCC M 2010241 cells .
Molecular Structure Analysis
The molecular structure of 3,5-bis(trifluoromethyl)benzyl alcohol and its derivatives is characterized by the presence of two trifluoromethyl groups attached to a benzene ring. These groups significantly influence the electronic properties of the molecule. For example, the introduction of trifluoromethyl groups to perylene tetracarboxylic bis(benzimidazole) resulted in different optical properties for the regioisomers .
Chemical Reactions Analysis
3,5-Bis(trifluoromethyl)benzyl alcohol and its derivatives participate in various chemical reactions. The benzyl cation derived from 3,5-bis(dimethylamino)benzyl alcohol, a related compound, has been shown to have nearly degenerate singlet and triplet states, which are important in photochemical reactions . The Julia-Kocienski olefination reaction employs 3,5-bis(trifluoromethyl)phenyl sulfones to afford 1,2-disubstituted alkenes and dienes in good yields and stereoselectivities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-bis(trifluoromethyl)benzyl alcohol derivatives are influenced by the trifluoromethyl groups. These groups increase the compound's stability and reactivity in certain reactions. For example, the 4,5-bis(trifluoromethyl)-1,3,2-dithiazolyl radical is noted for its thermal stability and paramagnetic properties at room temperature . The preparation of 1-bromo-3,5-bis(trifluoromethyl)benzene, a versatile starting material for organometallic synthesis, highlights the reactivity of such compounds in forming organometallic intermediates .
Wissenschaftliche Forschungsanwendungen
Application 1: Lithium-Sulfur Batteries
- Summary of Application : 3,5-Bis(trifluoromethyl)benzyl alcohol is used to modify triazine-based covalent organic frameworks in lithium-sulfur batteries. This modification helps suppress the shuttle effect of polysulfides, a significant obstacle to the commercialization of Li-S batteries .
- Methods of Application : A 3,5-bis(trifluoromethyl)benzyl (BTFMB-TzDa) modified triazine-based covalent organic framework was synthesized. The high electronegativity and large steric hindrance of the BTFMB-TzDa modified separator successfully suppressed the diffusion of polysulfides .
- Results or Outcomes : The modification led to improved capacity and cyclic stability of Li-S batteries. Cells with the BTFMB-TzDa modified separator exhibited a high initial capacity of 1205 mA h g −1 at 0.2C and 657 mA h g −1 at 3.0C. Furthermore, the capacity still remained at 501 mA h g −1 after 500 cycles .
Application 2: Pharmaceutical Intermediate
- Summary of Application : 4-(Trifluoromethyl)benzyl alcohol, which is structurally similar to 3,5-Bis(trifluoromethyl)benzyl alcohol, is used as a pharmaceutical intermediate .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Application 3: Materials Engineering
- Summary of Application : Fluorine, which is a component of “3,5-Bis(trifluoromethyl)benzyl alcohol”, is widely used in materials engineering. It’s used in thermal-transfer agents, melted metals, surfactants, dyes, acrylics, thermoplastic, membranes, and other products .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Application 3: Materials Engineering
- Summary of Application : Fluorine, which is a component of “3,5-Bis(trifluoromethyl)benzyl alcohol”, is widely used in materials engineering. It’s used in thermal-transfer agents, melted metals, surfactants, dyes, acrylics, thermoplastic, membranes, and other products .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Safety And Hazards
“3,5-Bis(trifluoromethyl)benzyl alcohol” is a combustible liquid that causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O/c10-8(11,12)6-1-5(4-16)2-7(3-6)9(13,14)15/h1-3,16H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTWPJOGDWRYDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186389 | |
| Record name | 3,5-Bis(trifluoromethyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trifluoromethyl)benzyl alcohol | |
CAS RN |
32707-89-4 | |
| Record name | 3,5-Bis(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32707-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Bis(trifluoromethyl)benzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032707894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Bis(trifluoromethyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-bis(trifluoromethyl)benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.502 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

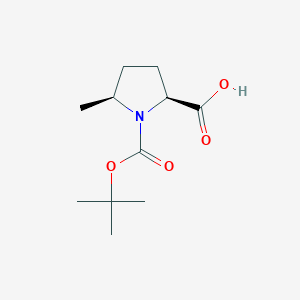
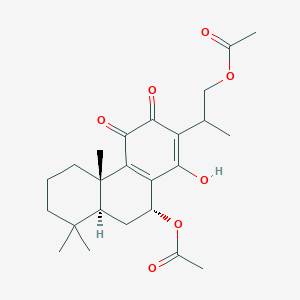

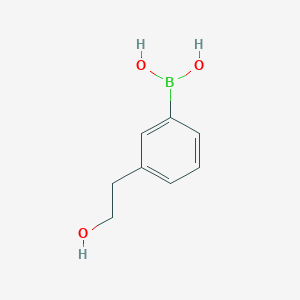
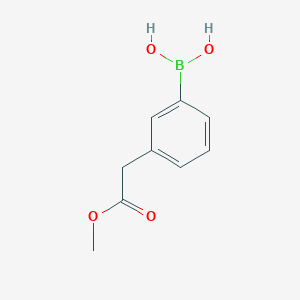
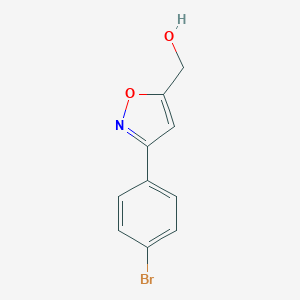
![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B151349.png)

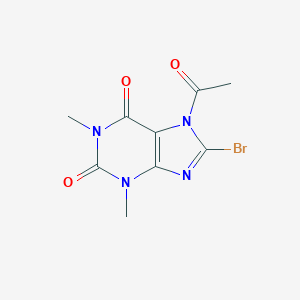
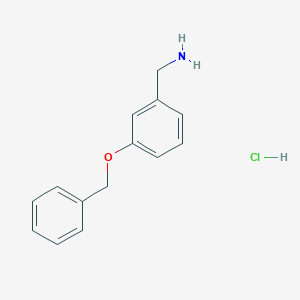
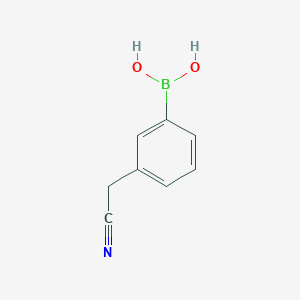
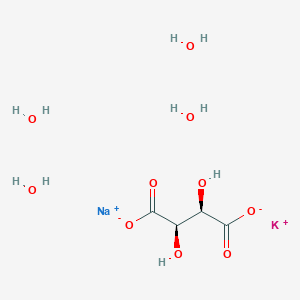
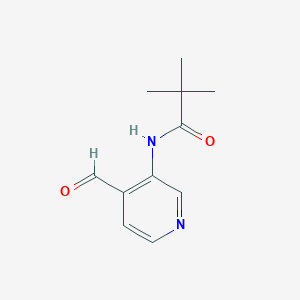
![[3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide](/img/structure/B151365.png)